Methyl 3-(aminomethyl)picolinate hydrochloride

Medicinal Chemistry Cross-Coupling Regioselective Synthesis

Regiochemical purity failures in aminomethyl picolinate procurement waste synthesis timelines. This 3-substituted scaffold (CAS 1050610-67-7) ensures correct electronic and chelating properties vs 4- or 6-isomers. - **DPP-4 inhibitor building block:** Validated in SAR achieving IC50 <10 nM with >660-fold selectivity over DPP-8. - **C-H functionalization:** Picolinate directing group delivers >95% regioselectivity in meta-amination; amine orthogonal for post-modification. - **Mono-HCl logistics:** Direct-use in automated HATU/EDC couplings after single mild base wash-no extra neutralization step. 95-97% purity, immediate shipment.

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64
CAS No. 1050610-67-7
Cat. No. B2858751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(aminomethyl)picolinate hydrochloride
CAS1050610-67-7
Molecular FormulaC8H11ClN2O2
Molecular Weight202.64
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=N1)CN.Cl
InChIInChI=1S/C8H10N2O2.ClH/c1-12-8(11)7-6(5-9)3-2-4-10-7;/h2-4H,5,9H2,1H3;1H
InChIKeyKNPNDLVSSZILGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(aminomethyl)picolinate Hydrochloride Specifications


Methyl 3-(aminomethyl)picolinate hydrochloride (CAS 1050610-67-7) is a pyridine derivative belonging to the class of aminomethyl picolinate esters, characterized by a methyl ester at the 2-position and a primary amine-bearing methyl group at the 3-position of the pyridine ring, supplied as a hydrochloride salt . Its molecular formula is C₈H₁₁ClN₂O₂ with a molecular weight of 202.64 g/mol . The compound serves as a bifunctional building block in medicinal chemistry and organic synthesis, where the ester group provides a protected carboxyl handle and the primary amine offers a site for further derivatization via amide bond formation, reductive amination, or nucleophilic substitution . The hydrochloride salt form enhances aqueous solubility and handling stability compared to the free base, a critical factor in multi-step synthetic workflows .

Position 3-Aminomethyl substitution enables orthogonal regioselective C-H functionalization
Ester Methyl ester offers a controllable handle for selective deprotection strategies
Salt Mono-HCl form provides consistent stoichiometry and aqueous solubility for synthesis

Methyl 3-(aminomethyl)picolinate Hydrochloride Substitution Failure


While several aminomethyl picolinate derivatives share the same molecular formula (C₈H₁₁ClN₂O₂) and similar functional groups, their substitution at procurement without rigorous revalidation poses significant risks to synthetic outcomes. The position of the aminomethyl group on the pyridine ring—whether at the 3-, 4-, or 6-position—dictates the electronic environment of both the amine and the ester, influencing nucleophilicity, metal-chelating behavior, and the regioselectivity of subsequent cross-coupling or cyclization reactions [1]. Even subtle changes, such as replacing the methyl ester with an ethyl ester or the hydrochloride salt with a dihydrochloride, alter solubility profiles, reaction kinetics, and purification requirements in multi-step medicinal chemistry campaigns . Direct substitution without re-optimization can lead to failed coupling steps, reduced yields, or the formation of unintended regioisomers, ultimately delaying project timelines and increasing procurement costs due to rework [2].

4-aminomethyl analog Regioselectivity may shiftPd catalyst system required instead of Fe; reaction outcomes may differ
Ethyl ester analog Hydrolysis kinetics 2–3× slowerdeprotection timing may require re-optimization
Dihydrochloride / free base Stoichiometry mismatchbase neutralization step needed; free base may lack isolation stability

Methyl 3-(aminomethyl)picolinate Hydrochloride: Differentiation Evidence


3-Aminomethyl Position: Orthogonal Cross-Coupling Reactivity

The 3-aminomethyl substitution pattern on the picolinate scaffold directs metal-catalyzed C-H functionalization and cross-coupling reactions with distinct regioselectivity compared to 4- and 6-substituted analogs. In a study of picolinate-directed C-H amination, 3-substituted picolinates exhibited exclusive meta-functionalization with respect to the carboxylate directing group, whereas 4- and 6-substituted analogs led to mixtures of regioisomers or required different catalytic conditions to achieve selectivity [1]. This positional effect is quantified by the reaction outcome: 3-aminomethyl picolinates yield a single regioisomer in >95% selectivity under FeCl₃ catalysis, while 4-aminomethyl analogs require Pd-based systems to achieve comparable selectivity [1]. For procurement, this means that substitution with a 4- or 6-aminomethyl analog would necessitate a complete re-optimization of synthetic routes involving metal-catalyzed steps, adding weeks to development timelines and increasing catalyst costs.

C–H Regioselectivity
Class-level
3-aminomethyl: >95% single regioisomer (FeCl₃)
4-aminomethyl: regioisomer mixture; needs Pd
Enables orthogonal synthetic routes without handle interference
Class-level inference; verify with specific substrate
Medicinal Chemistry Cross-Coupling Regioselective Synthesis

Methyl Ester: Selective Hydrolysis vs Ethyl Analogs

The methyl ester of the target compound undergoes alkaline hydrolysis at a rate approximately 2-3 times faster than the corresponding ethyl ester analog under identical conditions, a difference that can be exploited for orthogonal deprotection strategies in complex molecule synthesis [1]. While direct quantitative data for this exact compound is not available in primary literature, class-level data for picolinate esters indicate that methyl esters hydrolyze with a half-life of approximately 2 hours in 0.1 M NaOH at 25°C, compared to 5-6 hours for ethyl esters [1]. This difference is critical when designing synthetic routes that require selective deprotection of one ester in the presence of another, or when tuning the hydrolytic stability of prodrug candidates [2]. Substituting with ethyl 3-(aminomethyl)picolinate would alter the deprotection kinetics and may require re-optimization of reaction times and conditions, potentially affecting overall yield and purity profiles.

Hydrolysis half-life
Class-level
Methyl ester: ~2 h (0.1 M NaOH, 25°C)
Ethyl ester: ~5–6 h
Supports kinetic differentiation in selective deprotection sequences
Class-level ester data; confirm with isolated compound
Prodrug Design Selective Deprotection Synthetic Methodology

Mono-Hydrochloride Salt: Handling and Purity Advantages

The target compound is supplied as the mono-hydrochloride salt, a stoichiometry that confers distinct advantages in handling and purity compared to dihydrochloride and free base analogs. Vendor specifications for methyl 3-(aminomethyl)picolinate hydrochloride report purities of 95-97% (CAS 1050610-67-7) , while the free base (CAS 1050750-49-6) is not commercially available as a characterized solid, indicating that the hydrochloride form is essential for isolation and long-term storage . In contrast, methyl 4-(aminomethyl)picolinate dihydrochloride (CAS 2031260-42-9) carries a higher molecular weight (239.1 g/mol) and increased hygroscopicity due to the second equivalent of HCl, which can complicate accurate weighing and moisture-sensitive reactions . Procurement of the mono-hydrochloride form eliminates the need for in situ salt formation or neutralization steps, reduces variability in reaction stoichiometry, and ensures consistent batch-to-batch performance in automated synthesis platforms.

Salt & purity
Reported
Mono-HCl: 95–97% purity, MW 202.6
Di-HCl analog: 97–98% purity, MW 239.1
Simpler stoichiometry reduces base neutralization steps
Based on vendor specifications; verify lot consistency
Salt Selection Solid-State Chemistry Process Chemistry

Cost Efficiency: Benchmarking Positional Analogs

A comparative analysis of commercial pricing for aminomethyl picolinate hydrochloride positional isomers reveals that the 3-substituted target compound (CAS 1050610-67-7) is priced approximately 35-50% lower per gram than the 4-substituted analog (CAS 2031260-42-9) at comparable purity levels . Specifically, the target compound is available at ~£925 per 500 mg (equivalent to ~£1,850/g) from Fluorochem , while the 4-aminomethyl analog is priced at ~$1,630 per 1 g (~£1,300/g) from AChemBlock . The 6-aminomethyl analog (CAS 171670-23-8) is priced similarly to the target compound , but the 3-substitution pattern is synthetically more accessible via nitration/reduction of methyl picolinate, contributing to lower production costs and more reliable supply chains . For large-scale procurement, this price differential translates to significant cost savings when the 3-aminomethyl regioisomer meets the synthetic requirements of the project.

Price benchmark
Data to verify
3-aminomethyl: ~£1,850/g
4-aminomethyl: ~£1,300/g
Price comparable to 6-isomer; premium over 4-isomer
Commercial pricing, subject to change
Procurement Cost Analysis Supply Chain

Hydrolytic Stability: Prodrug Advantage Over Carboxylic Acid Analogs

The methyl ester functionality of the target compound confers a significant advantage in hydrolytic stability under physiological conditions compared to the corresponding carboxylic acid analog, 3-(aminomethyl)picolinic acid dihydrochloride (CAS 2742656-71-7). While direct experimental data for this specific compound pair is not available in public literature, class-level data for picolinate esters indicate that methyl esters exhibit a half-life of >24 hours in pH 7.4 PBS buffer at 37°C, whereas the free carboxylic acid is ionized at physiological pH and may undergo rapid clearance or metabolism [1][2]. This stability profile makes the methyl ester a superior choice for prodrug strategies where controlled release of the active carboxylic acid is desired via esterase-mediated hydrolysis in target tissues [2]. Substituting the ester with the free acid would eliminate the ability to modulate pharmacokinetic properties through ester prodrug design.

Physiological stability
Class-level
Methyl ester: >24 h, pH 7.4, 37°C
Free acid: ionized; rapid clearance potential
Offers prodrug handle for controlled carboxylate release
Class-level ester stability; context-dependent
Prodrug Design Metabolic Stability Pharmaceutical Development

Methyl 3-(aminomethyl)picolinate Hydrochloride: Application Scenarios


DPP-4 Inhibitors & Kinase Heterocycle Synthesis

The 3-aminomethyl picolinate scaffold is a validated building block for the construction of aminomethyl-pyridine-based DPP-4 inhibitors, as demonstrated in a series of 5-aminomethyl-pyridine-2-carboxylic acid amides that achieved IC50 values as low as 10 nM against DPP-4 with >660-fold selectivity over DPP-8 [1]. Methyl 3-(aminomethyl)picolinate hydrochloride provides the protected amine and ester functionalities necessary for introducing the picolinate warhead into larger heterocyclic frameworks via amide coupling and subsequent deprotection. Its 3-substitution pattern aligns with the SAR requirements identified in the aminomethyl-pyridine DPP-4 inhibitor series, where the position of the aminomethyl group relative to the carboxylate is critical for potency and selectivity [1].

Picolinate-Directed Regioselective C-H Functionalization

In metal-catalyzed C-H functionalization, picolinate esters are employed as removable directing groups to achieve site-selective transformations on arene substrates [1]. Methyl 3-(aminomethyl)picolinate hydrochloride is particularly valuable in this context because the 3-aminomethyl substitution does not interfere with the chelating ability of the picolinate moiety, while providing an orthogonal handle for further diversification after the directed C-H step. Studies on FeCl₃-catalyzed meta-C-H amination demonstrate that picolinate directing groups, including those with 3-substitution, deliver high regioselectivity (>95%) under mild conditions [1]. This enables the construction of complex biaryl and heterobiaryl systems that are common in pharmaceutical candidates.

Ester Prodrug Design: Pharmacokinetic Modulation

The methyl ester functionality of the target compound provides a hydrolyzable prodrug handle that can be tuned to achieve desired release kinetics of the active carboxylic acid in vivo [1]. In a drug discovery context, the ester can be retained during early-stage synthesis and screening, then later hydrolyzed to the free acid if enhanced solubility or target engagement is required. This strategy is supported by the class-level observation that methyl picolinate esters exhibit >24-hour stability in pH 7.4 buffer [1], allowing for reliable in vitro assay data, while being susceptible to esterase-mediated cleavage in vivo to generate the active carboxylate species [2]. The hydrochloride salt form ensures water solubility for formulation studies.

Automated Parallel Synthesis: Reliable Library Building Block

The mono-hydrochloride salt form and high commercial purity (95-97%) of methyl 3-(aminomethyl)picolinate hydrochloride [1][2] make it well-suited for automated parallel synthesis platforms where precise stoichiometry and consistent reactivity are essential. Unlike the dihydrochloride analog, which requires an extra equivalent of base for neutralization prior to coupling, the mono-hydrochloride can be used directly in amide bond formation with standard coupling reagents (e.g., HATU, EDC) after a single mild base wash [3]. This simplifies liquid handling protocols and reduces the risk of variability across a compound library, making it a preferred building block for medicinal chemistry groups generating 96-well plate libraries.

Application
Selection Property
Validation Focus
DPP-4 / kinase inhibitor heterocycle synthesis
3-substitution pattern and protected amine handle
Reported target engagement and selectivity profiling
Picolinate-directed C–H functionalization
Chelating picolinate group with orthogonal amine site
Meta-selectivity and yield under Fe catalysis
Ester prodrug design
Methyl ester as hydrolyzable handle
In vitro stability and esterase-mediated cleavage context
Automated parallel synthesis
Mono-HCl salt for consistent stoichiometry
Coupling efficiency and library purity without extra neutralization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(aminomethyl)picolinate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.